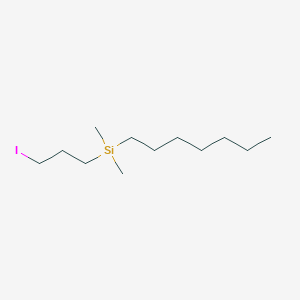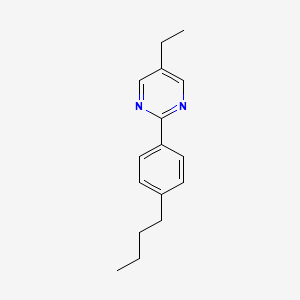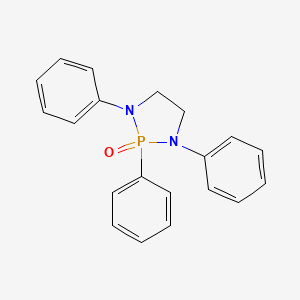![molecular formula C36H40N2O8 B14288659 2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline CAS No. 137572-10-2](/img/structure/B14288659.png)
2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with two 2,6-bis(2-methoxyethoxy)phenyl groups, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated phenanthroline derivatives and 2,6-bis(2-methoxyethoxy)phenyl boronic acids, which undergo Suzuki coupling reactions under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenanthroline core allows for electrophilic and nucleophilic substitution reactions, enabling further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium-catalyzed Suzuki coupling reactions with boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline-quinones, while reduction can produce phenanthroline derivatives with reduced functional groups .
科学的研究の応用
2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and electronic devices.
作用機序
The mechanism by which 2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various molecular pathways. For example, in medicinal applications, the compound may target DNA or proteins, disrupting their function and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Tetraethylene glycol dimethyl ether (TEGDME): Known for its use as a solvent and in lithium-ion battery technology.
Bis(2-methoxyethyl) ether: Used as a solvent and in organic synthesis.
Uniqueness
2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline stands out due to its unique structural features, which allow for versatile applications in various fields. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for research and industrial applications .
特性
CAS番号 |
137572-10-2 |
|---|---|
分子式 |
C36H40N2O8 |
分子量 |
628.7 g/mol |
IUPAC名 |
2,9-bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C36H40N2O8/c1-39-17-21-43-29-7-5-8-30(44-22-18-40-2)33(29)27-15-13-25-11-12-26-14-16-28(38-36(26)35(25)37-27)34-31(45-23-19-41-3)9-6-10-32(34)46-24-20-42-4/h5-16H,17-24H2,1-4H3 |
InChIキー |
LQVYIJNQOAJORJ-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(C(=CC=C1)OCCOC)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=CC=C5OCCOC)OCCOC)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


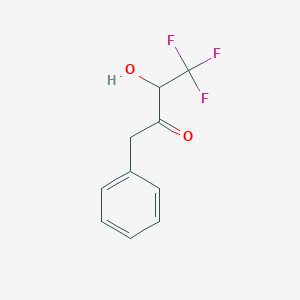
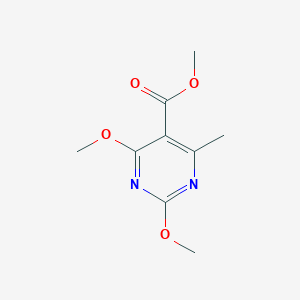
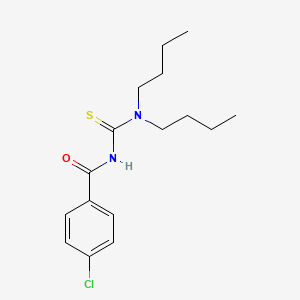
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
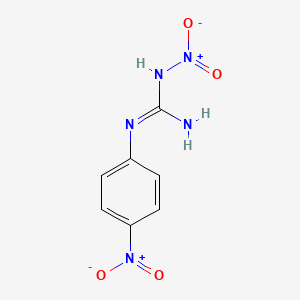
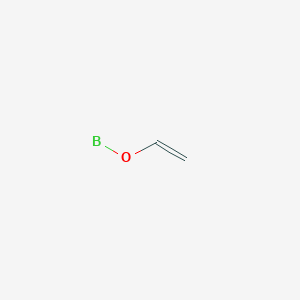
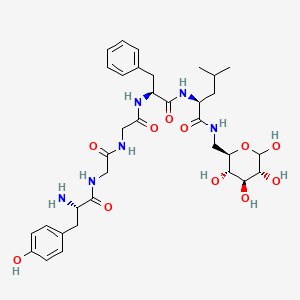
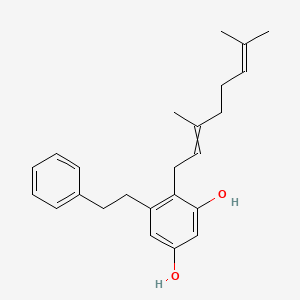
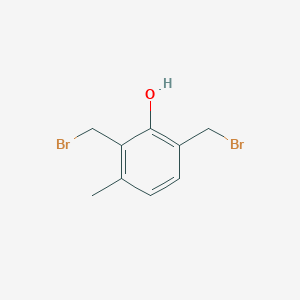
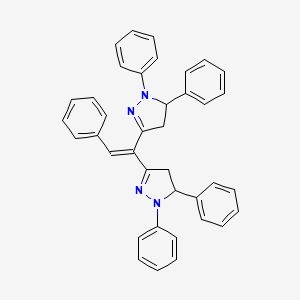
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
